molecular formula C18H18O6 B12714299 Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- CAS No. 83354-85-2

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-

Cat. No.: B12714299
CAS No.: 83354-85-2
M. Wt: 330.3 g/mol
InChI Key: ZYNZCAFXRWYJMJ-SPUZQDLCSA-N
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Description

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features a methanone group bonded to a phenyl ring, which is further substituted with a beta-D-xylopyranosyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the condensation of a phenyl methanone derivative with a beta-D-xylopyranosyl donor. This reaction is often catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond . The reaction conditions usually require controlled temperatures and pH levels to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of the beta-D-xylopyranosyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

83354-85-2

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

phenyl-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1

InChI Key

ZYNZCAFXRWYJMJ-SPUZQDLCSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O

Origin of Product

United States

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